molecular formula C17H19ClN2O5S2 B12206413 5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12206413
M. Wt: 430.9 g/mol
InChI Key: BJHABOOODIGLSJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiazole derivative characterized by:

  • Core structure: A bicyclic tetrahydrothieno[3,4-d][1,3]thiazole system with 5,5-dioxide groups, indicating sulfone functionalities.
  • Substituents: A (2Z)-configured imino group linked to a 5-chloro-2-methylphenyl aromatic ring and a pentanoic acid chain terminating in a 5-oxo group.
  • Synthesis: Likely synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF/acetic acid) . The sulfone groups may be introduced through oxidation of thioether precursors.
  • Potential applications: Thiazole derivatives are known for diverse biological activities, including anticancer , antimicrobial, and enzyme inhibitory properties. The pentanoic acid moiety may enhance solubility for pharmacological applications.

Properties

Molecular Formula

C17H19ClN2O5S2

Molecular Weight

430.9 g/mol

IUPAC Name

5-[[3-(5-chloro-2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H19ClN2O5S2/c1-10-5-6-11(18)7-12(10)20-13-8-27(24,25)9-14(13)26-17(20)19-15(21)3-2-4-16(22)23/h5-7,13-14H,2-4,8-9H2,1H3,(H,22,23)

InChI Key

BJHABOOODIGLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid likely involves multiple steps, including the formation of the thiazole ring, chlorination of the aromatic ring, and subsequent coupling reactions to introduce the pentanoic acid group. Typical reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pentanoic acid moiety.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, especially at positions ortho and para to the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid, sulfuric acid, or halogens.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole and thiazolidinone derivatives. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Biological Activity Physicochemical Properties References
Target Compound Bicyclic sulfone core; 5-chloro-2-methylphenyl; pentanoic acid chain Hypothesized anticancer/anti-inflammatory Moderate logP; enhanced aqueous solubility
(Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid Monocyclic thiazole; thiophene substituent; carboxylic acid terminus Anticancer (IC₅₀: 12–45 µM) Higher logP; moderate solubility
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone core; dual methoxyphenyl groups; hydrazone linkage Antimicrobial (MIC: 8–32 µg/mL) Low solubility; high lipophilicity
(Z)-5-(4-Nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Nitrobenzylidene group; monocyclic thiazole; varied aryl substituents Anticancer (IC₅₀: 8–30 µM) Variable logP; pH-dependent solubility

Key Observations:

Core Structure Impact: The bicyclic sulfone core in the target compound confers rigidity and electronic effects distinct from monocyclic thiazoles or thiazolidinones. This may enhance binding specificity to biological targets . Sulfone groups increase polarity and metabolic stability compared to thioether analogs.

The pentanoic acid chain introduces ionizable carboxylic acid functionality, improving aqueous solubility over purely aromatic analogs (e.g., thiophene or methoxyphenyl derivatives).

Biological Activity Trends: Nitro and chloro substituents correlate with potent anticancer activity in thiazole derivatives, as seen in analogs with IC₅₀ values < 30 µM . Antimicrobial activity is more pronounced in compounds with electron-rich aromatic groups (e.g., methoxyphenyl), likely due to interactions with bacterial membranes .

Synthetic Accessibility: The target compound’s synthesis is more complex than monocyclic thiazoles due to the bicyclic sulfone formation. However, methods for analogous systems (e.g., reflux in DMF/acetic acid) are well-established .

Research Findings and Implications

  • Anticancer Potential: Structural similarities to (Z)-5-(4-nitrobenzylidene)thiazol-4(5H)-one analogs suggest the target compound may exhibit nanomolar to low-micromolar cytotoxicity, pending experimental validation .
  • Solubility-Bioavailability Balance: The pentanoic acid chain may mitigate the high logP associated with the chloro-methylphenyl group, making it a promising candidate for oral administration.
  • Unresolved Challenges: Oxidation of the tetrahydrothienothiazole core to sulfone derivatives may require optimized reaction conditions to avoid over-oxidation or side products.

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